molecular formula C23H36N4O2 B2573499 N-isobutyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide CAS No. 922040-60-6

N-isobutyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide

Cat. No. B2573499
CAS RN: 922040-60-6
M. Wt: 400.567
InChI Key: DFNOWKHLUIPFFS-UHFFFAOYSA-N
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Description

N-isobutyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide is a useful research compound. Its molecular formula is C23H36N4O2 and its molecular weight is 400.567. The purity is usually 95%.
BenchChem offers high-quality N-isobutyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-isobutyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Agent Development

Research has explored derivatives of tetrahydroisoquinoline for their potential as anticonvulsant agents. A study highlighted the synthesis and evaluation of N-substituted 1,2,3,4-tetrahydroisoquinolines, where derivatives demonstrated significant activity against audiogenic seizures in mice. This suggests the compound's role in developing new anticonvulsants, acting as noncompetitive AMPA receptor modulators (Gitto et al., 2006).

Glycoprotein IIb/IIIa Antagonists

In the realm of cardiovascular research, compounds structurally related to tetrahydroisoquinoline have been designed as glycoprotein IIb/IIIa antagonists. These compounds, including their ethyl ester prodrugs, have shown efficacy in inhibiting ADP-induced aggregation of human gel-filtered platelets, indicating potential applications in preventing thrombotic cardiovascular events (Hutchinson et al., 1996).

Photopolymerization Initiators

A study on acrylated naphthalimide initiators, structurally related to tetrahydroisoquinoline, demonstrated their effectiveness as one-component visible light initiators for photopolymerization. This research suggests potential applications in the development of photopolymers with high migration stability and initiating performance, relevant for coatings and printing technologies (Yang et al., 2018).

Hybrid Molecules for Biological Evaluation

The synthesis of hybrids incorporating tetrahydroisoquinoline and other pharmacologically active structures has been reported, indicating their potential in evaluating various biological activities such as antioxidant and anti-inflammatory properties. This suggests applications in drug discovery for conditions involving oxidative stress and inflammation (Manolov et al., 2022).

Anticholinesterase Inhibitors

Compounds with a tetrahydroisoquinoline core have been studied for their anti-acetylcholinesterase (AChE) inhibitory activity. Research demonstrates that certain analogs exhibit potent AChE inhibitory effects, suggesting potential therapeutic applications in treating diseases characterized by cholinergic dysfunction, such as Alzheimer's disease (Sugimoto et al., 1995).

properties

IUPAC Name

N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]-N-(2-methylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N4O2/c1-17(2)15-24-22(28)23(29)25-16-21(27-12-5-4-6-13-27)19-9-10-20-18(14-19)8-7-11-26(20)3/h9-10,14,17,21H,4-8,11-13,15-16H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNOWKHLUIPFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(2-methylpropyl)ethanediamide

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